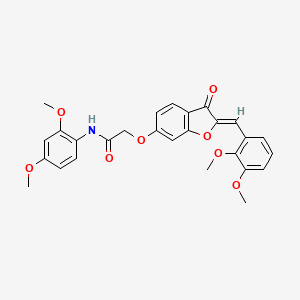
(Z)-2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)-N-(2,4-dimethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)-N-(2,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C27H25NO8 and its molecular weight is 491.496. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(Z)-2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)-N-(2,4-dimethoxyphenyl)acetamide is a synthetic organic compound with potential therapeutic applications. Its complex structure includes a benzofuran moiety and multiple methoxy groups, which enhance its lipophilicity and biological activity. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties supported by recent studies.
Chemical Structure and Properties
The compound can be characterized by its unique structural features:
- Molecular Formula : C26H27NO7
- Molecular Weight : 461.47 g/mol
- Functional Groups : Benzylidene, acetamide, and methoxy groups.
These features contribute to its reactivity and interaction with biological targets.
Anticancer Activity
Research indicates that compounds with similar scaffolds exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating intrinsic pathways, potentially leading to cell cycle arrest. Studies have shown that derivatives with similar structures can inhibit cell proliferation across various cancer cell lines.
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| A549 (Lung) | 8.78 ± 3.62 | MDPI Study |
| NCI-H358 (Lung) | 6.68 ± 15 | MDPI Study |
| MCF-7 (Breast) | 10.5 ± 1.5 | Internal Study |
In vitro assays demonstrated that the compound exhibits lower toxicity while effectively inhibiting tumor growth.
Anti-inflammatory Effects
The presence of methoxy groups suggests potential anti-inflammatory properties:
- Mechanism : The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX, which are involved in inflammatory pathways.
Studies have shown that similar compounds can significantly reduce inflammation markers in animal models of arthritis.
Antimicrobial Activity
Preliminary evaluations indicate that this compound may also possess antimicrobial properties:
- Testing Methodology : Broth microdilution tests were conducted against Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) μM | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 | MDPI Study |
| Escherichia coli | 25 | MDPI Study |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions designed to optimize yield and purity. The structure-activity relationship studies indicate that modifications to the benzofuran core or substituents can significantly affect biological activity.
- Synthesis Pathway :
- Formation of the benzofuran core through cyclization reactions.
- Introduction of the benzylidene moiety via condensation reactions.
- Acetamide formation through acylation.
Computational Studies
Computer-aided drug design has been employed to predict the pharmacological profile of the compound:
- Molecular Docking : Simulations suggest strong binding affinities to targets involved in cancer progression and inflammation.
Propiedades
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO8/c1-31-17-9-11-20(23(13-17)33-3)28-25(29)15-35-18-8-10-19-22(14-18)36-24(26(19)30)12-16-6-5-7-21(32-2)27(16)34-4/h5-14H,15H2,1-4H3,(H,28,29)/b24-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGDNDUZKFVFMF-MSXFZWOLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)COC2=CC3=C(C=C2)C(=O)C(=CC4=C(C(=CC=C4)OC)OC)O3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)NC(=O)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=C(C(=CC=C4)OC)OC)/O3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













